molecular formula C11H16N6S B2628408 4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole CAS No. 339026-20-9

4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole

Cat. No.: B2628408
CAS No.: 339026-20-9
M. Wt: 264.35
InChI Key: DKVGOHJCLVMRGW-UHFFFAOYSA-N
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Description

4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the prop-2-en-1-ylsulfanyl and 2-(1H-1,2,4-triazol-1-yl)propan-2-yl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized triazole derivatives.

Scientific Research Applications

4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring structure is particularly notable for its stability and versatility in various applications.

Properties

IUPAC Name

4-methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6S/c1-5-6-18-10-15-14-9(16(10)4)11(2,3)17-8-12-7-13-17/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVGOHJCLVMRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(N1C)SCC=C)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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